molecular formula C3H11N3O4S B7801066 Ethylguanidine sulfate CAS No. 57989-90-9

Ethylguanidine sulfate

Cat. No.: B7801066
CAS No.: 57989-90-9
M. Wt: 185.21 g/mol
InChI Key: YAFKKDALCCJKSY-UHFFFAOYSA-N
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Description

Ethylguanidine sulfate (CAS RN: 3482-86-8) is a chemical compound with the molecular formula C6H20N6O4S . It is primarily utilized in industrial and research settings as a key intermediate or building block for the synthesis of more complex molecules . Its core research value lies in its guanidine functional group, which is a common motif in the development of pharmaceuticals and agrochemicals . For instance, guanidine-based compounds like the pharmaceutical agent Guanethidine demonstrate the importance of this structural class in medicinal chemistry, specifically as antihypertensive agents that act on adrenergic neuron terminals . As a reagent, this compound is for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-ethylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3.H2O4S/c1-2-6-3(4)5;1-5(2,3)4/h2H2,1H3,(H4,4,5,6);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFKKDALCCJKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3482-86-8
Details Compound: Guanidine, N-ethyl-, sulfate (2:1)
Record name Guanidine, N-ethyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3482-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30206715
Record name Ethylguanidinium sulphate
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Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57989-90-9
Record name Guanidine, N-ethyl-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57989-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylguanidinium sulphate
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Record name Ethylguanidinium sulphate
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Record name Ethylguanidinium sulphate
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Preparation Methods

Key Parameters:

  • Ethylating Agent Selection :
    Diethyl sulfate ((Et)2SO4\text{(Et)}_2\text{SO}_4) is preferred industrially due to its higher reactivity and lower cost compared to ethyl halides.

  • Solvent System :
    Reactions are typically conducted in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance guanidine solubility and reaction kinetics.

  • Stoichiometry :
    A 1:1 molar ratio of guanidine to ethylating agent is optimal, with excess sulfuric acid (1.2 equivalents) added post-alkylation to form the sulfate salt.

Table 1: Comparative Analysis of Ethylating Agents

Ethylating AgentReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Ethyl bromide12–1460–7078–8295–97
Diethyl sulfate8–1080–9085–8897–99
Ethyl iodide10–1250–6072–7592–94

Data sourced from industrial-scale trials demonstrate that diethyl sulfate achieves superior yields (85–88%) under reflux conditions. Side products like diethylguanidine are minimized by maintaining pH < 7 during the alkylation step.

Ethylamine-Cyanamide Condensation

An alternative route involves the condensation of ethylamine with cyanamide, followed by sulfuric acid neutralization:

EtNH2+NH2CNN-EthylguanidineH2SO4Ethylguanidine Sulfate\text{EtNH}2 + \text{NH}2\text{CN} \rightarrow \text{N-Ethylguanidine} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

Optimization Insights:

  • Reaction Medium :
    Aqueous ethanol (50% v/v) facilitates intermediate formation while preventing premature salt precipitation.

  • Temperature Control :
    Maintaining the reaction at 40–50°C prevents cyanamide decomposition, which occurs above 60°C.

  • Acid Addition Rate :
    Gradual introduction of concentrated H2SO4\text{H}_2\text{SO}_4 (0.5 mL/min) ensures controlled crystallization, yielding particles with uniform morphology.

Table 2: Yield vs. Ethanol Concentration

Ethanol (%)Reaction Time (h)Yield (%)Crystal Size (µm)
3066850–100
5057520–50
70763100–200

Higher ethanol concentrations reduce solubility, leading to larger crystals but lower yields due to incomplete reaction.

Industrial-Scale Production via Guanidine Nitrate

Large-scale synthesis employs guanidine nitrate and ethylamine hydrochloride under catalytic conditions:

Guanidine nitrate+EtNH3ClCatalystN-EthylguanidineH2SO4Ethylguanidine Sulfate\text{Guanidine nitrate} + \text{EtNH}3\text{Cl} \xrightarrow{\text{Catalyst}} \text{N-Ethylguanidine} \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}

Critical Factors:

  • Catalyst Selection :
    Zinc chloride (ZnCl2\text{ZnCl}_2) at 2–3 wt% increases reaction rate by 40% compared to non-catalyzed systems.

  • By-Product Management :
    Ammonium nitrate (NH4NO3\text{NH}_4\text{NO}_3) is removed via fractional crystallization at 4°C to prevent explosive decomposition.

  • Neutralization Protocol :
    Sulfuric acid is added until pH 2–3, followed by vacuum distillation to recover excess acid for reuse.

Table 3: Industrial Process Metrics

ParameterOptimal RangeImpact on Yield
Catalyst loading2.5 wt%+35–40%
Reaction pressure1.2–1.5 atm+15%
Distillation temperature80–85°C-5% impurity

Purification and Quality Control

This compound’s hygroscopic nature necessitates stringent post-synthesis handling:

Purification Techniques:

  • Recrystallization :
    Dissolving the crude product in hot methanol (60°C) and cooling to −20°C yields 99% pure crystals.

  • Vacuum Drying :
    Drying at 50°C under 10 mbar pressure reduces moisture content to <0.1%.

Table 4: Purity Validation Methods

MethodTarget ParameterAcceptable Range
Elemental analysisC, H, N, S content±0.3% of theoretical
HPLC (C18 column)Purity≥98.5%
Karl Fischer titrationMoisture≤0.2%

Synthesis Challenges and Mitigation

  • Hygroscopicity :
    Storage in argon-purged containers with desiccant packs prevents moisture absorption.

  • Thermal Decomposition :
    Decomposition initiates at 245°C, requiring temperature-controlled environments during handling.

  • By-Product Formation :
    Unreacted ethylating agents are quenched with sodium bicarbonate before neutralization .

Chemical Reactions Analysis

Reaction with Hydroxyl Radicals (- OH)

Ethylguanidine sulfate undergoes oxidation upon interaction with hydroxyl radicals, forming transient radical species. Key findings from pulse radiolysis studies include:

  • pH-Dependent Radical Formation :

    • At neutral pH (7.0) , the reaction generates carbon-centered radicals with an absorption peak at 330 nm .

    • Under basic conditions (pH ≥ 11.0) , the primary product shifts to a nitrogen-centered radical (peak at 375 nm ), attributed to deprotonation and hydrogen atom shifts .

  • Rate Constants :

    • k(- OH + ethylguanidine sulfate)=1.1×109dm3mol1s1k(\text{- OH + this compound}) = 1.1 \times 10^9 \, \text{dm}^3 \text{mol}^{-1} \text{s}^{-1} at pH 7.0 .

    • Rate increases significantly at pH 11.0 (>1.0×1010dm3mol1s1>1.0 \times 10^{10} \, \text{dm}^3 \text{mol}^{-1} \text{s}^{-1}) due to enhanced reactivity in alkaline environments .

Reaction with Sulfate Radical Anions (SO₄⁻- )

Sulfate radical anions oxidize this compound via a one-electron transfer mechanism:

  • Transient Species : Similar absorption spectra to - OH reactions (330 nm in neutral pH), but decay pathways differ. SO₄⁻- reactions follow pseudo-unimolecular decay, while - OH reactions exhibit bimolecular decay .

  • Rate Constant :

    • k(SO₄⁻- + ethylguanidine sulfate)=1.1×108dm3mol1s1k(\text{SO₄⁻- + this compound}) = 1.1 \times 10^8 \, \text{dm}^3 \text{mol}^{-1} \text{s}^{-1} .

Nucleophilic Substitution Reactions

The guanidine group in this compound participates in nucleophilic substitution reactions, particularly in synthetic applications:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form substituted ureas or thioureas, useful in pharmaceutical intermediates .

  • Mechanism : The lone pair on the guanidine nitrogen facilitates nucleophilic attack on electrophilic substrates.

pH-Dependent Reactivity

The compound’s reactivity is highly sensitive to pH, as demonstrated in radical formation studies:

pH Radical Type Absorption Peak Proposed Mechanism
7.0Carbon-centered330 nmH-abstraction from methylene groups
11.0Nitrogen-centered375 nmDeprotonation and radical conversion

Comparative Reaction Kinetics

Radical pH k(dm3mol1s1)k \, (\text{dm}^3 \text{mol}^{-1} \text{s}^{-1})Major Product
- OH7.01.1×1091.1 \times 10^9Carbon-centered radical
- OH11.0>1.0×1010>1.0 \times 10^{10}Nitrogen-centered radical
SO₄⁻-7.01.1×1081.1 \times 10^8Carbon-centered radical

Mechanistic Pathways

  • Hydrogen Abstraction : Predominant in neutral conditions, leading to stable carbon-centered radicals .

  • Electron Transfer : SO₄⁻- oxidizes the guanidine group directly, bypassing hydrogen abstraction .

  • Radical Interconversion : At high pH, nitrogen-centered radicals undergo intramolecular hydrogen shifts to form carbon-centered species over time .

This compound’s reactivity underscores its utility in radical chemistry and synthetic applications. Its pH-dependent behavior and interaction with oxidizing radicals provide a framework for designing experiments in both industrial and biochemical contexts.

Scientific Research Applications

Chemical Synthesis

1. Reactant in Organic Chemistry
1-Ethylguanidine sulfate is primarily used as a reactant in the synthesis of various organic compounds. Notably, it plays a crucial role in the synthesis of 3-ethyl-6-methyl-isocytosines, which are important intermediates in pharmaceutical chemistry .

2. Intermediate for Pharmaceuticals and Agrochemicals
Ethylguanidine sulfate serves as an intermediate for synthesizing pharmaceuticals and agrochemicals. Its versatility allows it to be incorporated into various chemical pathways, enhancing the development of new therapeutic agents .

Biological Applications

1. Proteomics Research
this compound has been identified as a significant agent in proteomics research. It acts as a chaotropic agent, disrupting weak interactions that stabilize protein structures. This property facilitates the extraction and isolation of membrane proteins, which are typically challenging to isolate using conventional methods.

2. Inhibition Studies
Recent studies have highlighted the inhibitory effects of ethylguanidine on certain biological processes. For instance, it has been shown to inhibit the activity of trypsin, a commonly used protease in proteomic workflows. This inhibition is valuable for researchers aiming to control enzymatic reactions during protein analysis .

Case Study 1: Synthesis of Isocytosines

In a study focusing on the synthesis of 3-ethyl-6-methyl-isocytosines, this compound was utilized as a key reactant. The reaction conditions were optimized to yield high purity and yield of the desired product, showcasing the compound's utility in organic synthesis .

Case Study 2: Proteomic Applications

A recent investigation demonstrated the effectiveness of this compound in enhancing protein extraction protocols. By utilizing this compound, researchers achieved improved yields of membrane proteins from complex biological samples, illustrating its importance in proteomic studies .

Data Tables

Application AreaSpecific UseReference
Chemical SynthesisSynthesis of 3-Ethyl-6-methyl-isocytosines
Pharmaceutical DevelopmentIntermediate for drug synthesis
ProteomicsProtein extraction and isolation
Enzyme InhibitionInhibition of trypsin

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Overview

The table below summarizes key structural features, applications, and biological effects of ethylguanidine sulfate and its analogs:

Compound Name Molecular Formula Key Structural Features Applications Biological Effects
This compound C₆H₂₀N₆O₄S Ethyl group attached to guanidine; sulfate counterion Pharmaceutical synthesis, ion channel studies, riboswitch ligand Modulates enzyme activity (e.g., eNOS g-value shifts), cytotoxic at high doses
1,1-Dimethylguanidinium sulfate C₆H₂₀N₆O₄S Two methyl groups on guanidine; sulfate counterion Industrial synthesis, stabilizer Limited biological data; structural analog for mechanistic studies
1-Mthis compound C₄H₁₆N₆O₄S Single methyl group on guanidine; sulfate counterion Organic synthesis, biochemical research Used in studies of uremic toxins; potential nephrotoxicity
SU-9707 (2-(cyclohexylamino)-ethylguanidine sulfate) C₉H₂₂N₆O₄S Cyclohexylamino-ethyl substituent Cardiovascular research (adrenergic system studies) Non-adrenergic smooth muscle contraction; releases norepinephrine
2-(2:6-Xylyloxy)-ethylguanidine sulfate C₁₀H₁₆N₃O₅S Xylyloxy-ethyl substituent Cytotoxicity studies Rapid induction of autolytic necrosis in fibroblasts and sarcoma cells
Acetylguanidine C₃H₇N₃O Acetyl group replacing ethyl Enzyme interaction studies (e.g., eNOS) Mimics L-arginine in eNOS binding; induces high-spin heme states

Key Comparative Insights

Structural Modifications and Reactivity
  • Alkyl Substituents : Ethyl and methyl groups (e.g., ethylguanidine vs. 1-methylguanidine) influence solubility and steric effects. Ethylguanidine’s larger alkyl chain enhances lipophilicity, aiding membrane permeability in ion channel studies .
  • Aromatic and Cyclic Substituents: The xylyloxy group in 2-(2:6-xylyloxy)-ethylguanidine increases cytotoxicity compared to ethylguanidine, likely due to enhanced intercalation or receptor binding . SU-9707’s cyclohexylamino group confers unique adrenergic activity, enabling direct smooth muscle interaction .
Enzyme Interactions
  • Ethylguanidine and acetylguanidine shift the electron paramagnetic resonance (EPR) g-values of endothelial nitric oxide synthase (eNOS) similarly to L-arginine, suggesting competitive binding at the enzyme’s active site .
  • In contrast, 1-methylguanidine is implicated in uremic toxicity, highlighting how minor structural changes (methyl vs. ethyl) alter biological targets .
Pharmacological and Toxicological Profiles
  • SU-9707 vs. Guanethidine: SU-9707 induces stronger non-adrenergic contractions in rabbit aortic strips, whereas guanethidine primarily inhibits norepinephrine uptake. This divergence underscores the impact of substituents on mechanism-of-action .
  • Cytotoxicity : 2-(2:6-xylyloxy)-ethylguanidine sulfate exhibits potent cytotoxicity (cell death at M/1000 concentration), whereas ethylguanidine itself shows milder effects unless at high doses .

Biological Activity

Ethylguanidine sulfate, also known as N-Ethylguanidine sulfate, is a derivative of guanidine that has garnered interest in various biological and chemical applications. This compound is characterized by its unique molecular structure and diverse biological activities, making it a significant subject of research in pharmacology and biochemistry.

  • Molecular Formula : C₆H₂₀N₆O₄S
  • CAS Number : 3482-86-8
  • Solubility : Soluble in water, hygroscopic.

Biological Activities

This compound exhibits several notable biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that N-Ethylguanidine shows antimicrobial properties against certain bacteria and fungi. However, further studies are necessary to fully understand its efficacy and mechanisms of action.

2. Proteomics Applications

N-Ethylguanidine sulfate is utilized in proteomics as a chaotropic agent. It disrupts weak interactions stabilizing protein structures, aiding in the extraction and isolation of membrane proteins . This property is particularly valuable for researchers working with challenging protein targets.

3. Interaction with Biological Molecules

The compound interacts with various biological molecules, influencing their structure and function. For example, it acts as a specific inhibitor of trypsin, a widely used protease in biochemical research.

The biological activity of this compound can be attributed to its ability to form non-covalent interactions with biological macromolecules. The guanidinium group within the molecule facilitates strong hydrogen bonding with anions, which can affect cellular signaling pathways and enzyme activities .

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial effects of N-Ethylguanidine against various pathogens. The results showed significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Proteomic Applications

In proteomic studies, N-Ethylguanidine sulfate was employed to enhance the solubility of membrane proteins during extraction processes. The results demonstrated improved yields and activity of isolated proteins, showcasing its utility in biotechnological applications .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to other guanidine derivatives:

CompoundAntimicrobial ActivityProteomics ApplicationEnzyme Inhibition
This compoundYesYesTrypsin
GuanidineLimitedNoNo
MethylguanidineYesLimitedYes

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Ethylguanidine sulfate in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves condensation reactions under controlled pH and temperature. Characterization requires 13C^{13}\text{C}-NMR spectroscopy to confirm crosslinking in formaldehyde-based reactions (as demonstrated in biobased adhesives) . Elemental analysis and mass spectrometry should validate purity and molecular structure. For novel compounds, ensure full spectral data (e.g., IR, 1H^{1}\text{H}-NMR) and comparison with literature values for known analogues .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution NMR (13C^{13}\text{C} and 1H^{1}\text{H}) is critical for identifying crosslinking patterns and side reactions in formaldehyde systems . Pair this with HPLC for purity assessment and X-ray crystallography (if crystalline) for definitive structural confirmation. For trace impurities, use LC-MS or combustion analysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pH-dependent reactivity of this compound in crosslinking reactions?

  • Methodological Answer :

  • Experimental Design : Systematically vary pH (e.g., 3–9) while keeping formaldehyde concentration constant. Monitor reaction progress via 13C^{13}\text{C}-NMR to track crosslink formation .
  • Controls : Include guanidine and arginine analogues to compare reaction kinetics. Use buffer solutions to stabilize pH and minimize side reactions .
  • Data Interpretation : Correlate pH with crosslink density using statistical models (e.g., ANOVA) to identify optimal conditions .

Q. How should researchers resolve contradictions between NMR data and other analytical results (e.g., chromatographic purity) for this compound derivatives?

  • Methodological Answer :

  • Step 1 : Verify NMR sample preparation (e.g., solvent purity, concentration) to rule out artifacts .
  • Step 2 : Cross-validate with alternative techniques (e.g., FTIR for functional groups, MALDI-TOF for molecular weight).
  • Step 3 : Replicate experiments under identical conditions to confirm reproducibility. If discrepancies persist, consider dynamic structural changes (e.g., pH-induced isomerization) .

Q. What role does this compound play in enzyme inhibition or rescue studies, and how can its effects be quantified?

  • Methodological Answer : In phosphite dehydrogenase studies, Ethylguanidine derivatives act as chemical rescue agents for arginine-deficient mutants.

  • Protocol : Titrate this compound into enzyme assays and measure activity restoration via spectrophotometry.
  • Analysis : Calculate rescue efficiency (kcat/Kmk_{\text{cat}}/K_m) and compare with protonation states of the guanidine group using pH-rate profiles .

Q. What statistical approaches are recommended for analyzing variable outcomes in this compound crosslinking studies?

  • Methodological Answer :

  • For Small Datasets : Use non-parametric tests (e.g., Mann-Whitney U) to compare crosslink densities across pH groups.
  • For Multivariate Data : Apply principal component analysis (PCA) to NMR spectral data to identify dominant reaction pathways .
  • Software Tools : Leverage R or Python packages (e.g., SciPy, Pandas) for reproducible analysis .

Application-Oriented Questions

Q. How can this compound be optimized as a model compound for arginine in protein-based adhesives?

  • Methodological Answer :

  • Step 1 : Replace arginine residues in soy proteins with this compound and assess crosslink efficiency via tensile strength testing.
  • Step 2 : Use 13C^{13}\text{C}-NMR to confirm structural mimicry and compare adhesive performance with melamine–formaldehyde resins .
  • Table :
ParameterEthylguanidine–FormaldehydeMelamine–Formaldehyde
Crosslink DensityHighModerate
pH SensitivitySignificantLow
BiodegradabilityImprovedPoor

Guidelines for Data Presentation

  • Avoid Redundancy : Present raw NMR spectra in supplementary files, with processed data (e.g., integration values) in the main text .
  • Ethical Reporting : Disclose all experimental conditions (e.g., buffer composition, instrument calibration) to ensure reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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